6-Azaspiro[2.5]oct-1-ene
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Overview
Description
6-Azaspiro[25]oct-1-ene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]oct-1-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Azaspiro[2
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as an agonist for specific receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]oct-1-ene involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the human glucagon-like peptide-1 receptor, which plays a role in glucose metabolism. The compound binds to the receptor, triggering a cascade of intracellular events that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[2.5]octane: Similar structure but lacks the double bond present in 6-Azaspiro[2.5]oct-1-ene.
Spiro[2.5]octane: Contains a spirocyclic structure but does not have the nitrogen atom.
Uniqueness
This compound is unique due to its spirocyclic structure with an incorporated nitrogen atom and a double bond. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
6-azaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C7H11N/c1-2-7(1)3-5-8-6-4-7/h1-2,8H,3-6H2 |
InChI Key |
KLECFLVJTVYAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C=C2 |
Origin of Product |
United States |
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